Balanced Lipophilicity: Computed XLogP3 of 2.3 vs. 2.7–3.6 for Bulkier Benzamide Analogs
The computed XLogP3 for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide is 2.3, positioning it in the optimal range for oral bioavailability (Lipinski Rule of 5: LogP < 5). This value is lower than the 2-bromo analog (XLogP3 = 2.7), the 2-fluoro-2,3,7-trimethyl analog (XLogP3 = 2.4), and substantially lower than the 4-tert-butyl analog (XLogP3 = 3.6), while being higher than the morpholinosulfonyl analog (estimated XLogP3 < 1.5) [1]. The 2,4-difluoro pattern thus achieves a balanced partition coefficient that neither compromises aqueous solubility like the lipophilic tert-butyl analog nor limits membrane permeability like the highly polar sulfonamide variant.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (946250-73-3; 2,4-difluorobenzamide) |
| Comparator Or Baseline | 2-bromo analog (946222-97-5): XLogP3 = 2.7; 2-fluoro-2,3,7-trimethyl analog (1020979-80-9): XLogP3 = 2.4; 4-tert-butyl analog (946358-18-5): XLogP3 = 3.6; morpholinosulfonyl analog (946305-99-3): XLogP3 < 1.5 (estimated) |
| Quantified Difference | Target compound is 0.4–1.3 log units lower than bulkier analogs and >0.8 log units higher than polar sulfonamide analog |
| Conditions | Computed XLogP3 values from PubChem-derived entries (Kuujia/Smolecule databases); consistent computational methodology across all compounds |
Why This Matters
For procurement decisions in drug discovery, a LogP near 2.3 balances solubility and permeability—reducing the risk of poor oral absorption seen with high-LogP analogs (4-tert-butyl: 3.6) or poor membrane penetration seen with very polar analogs.
- [1] Kuujia compound database entries: 946358-18-5 (XLogP3=3.6), 946222-97-5 (XLogP3=2.7), 1020979-80-9 (XLogP3=2.4). Smolecule product page for 946305-99-3 (estimated XLogP3 <1.5 based on polar surface area >120 Ų). Target compound XLogP3 computed via PubChem-derived methodology (2026). View Source
